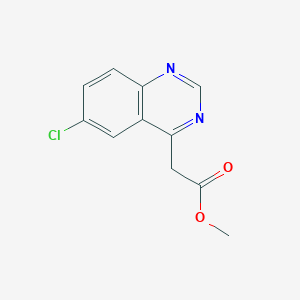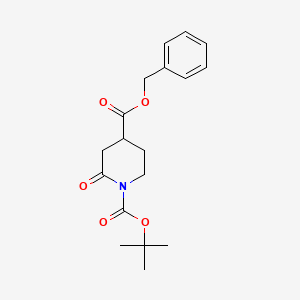
Benzyl 1-boc-2-oxopiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-boc-2-oxopiperidine-4-carboxylate, commonly known as Boc-piperidine, is a derivative of piperidine. It is used as a raw material for the synthesis of various compounds .
Synthesis Analysis
This compound is generally used as a building block in the synthesis of various medicinal compounds . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis
The molecular formula of this compound is C18H23NO5. Its molecular weight is 333.4 g/mol.Chemical Reactions Analysis
This compound participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a density of 1.172 g/mL at 25 °C (lit.) . Its melting point is 38-41°C, and its boiling point is 114-140 °C/0.25 mmHg (lit.) . The compound has a vapor pressure of 4.18E-06mmHg at 25°C , and a refractive index of n20/D 1.542 (lit.) .Applications De Recherche Scientifique
Benzyl 1-boc-2-oxopiperidine-4-carboxylate is used in a variety of scientific research applications. It is used as a protecting group in the synthesis of peptides and other biologically active compounds. It is also used in the synthesis of small molecules and natural products. In addition, it is used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.
Mécanisme D'action
Target of Action
It is generally used as a building block in the synthesis of various medicinal compounds .
Mode of Action
It is known to be used for synthetic conversion reactions that have attracted much attention, including Knoevenagel reactions, Heterogeneous Diels-Alder reaction and reaction to generate N- (4-piperidinyl) hydroxy indole .
Result of Action
As it is used as a building block in the synthesis of various medicinal compounds, the effects can vary based on the final compound synthesized .
Action Environment
It is known that the compound is a white to yellow solid at room temperature .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzyl 1-boc-2-oxopiperidine-4-carboxylate in lab experiments include its low cost and relatively easy synthesis. The compound is also relatively stable, making it suitable for use in a variety of applications. The main limitation of the compound is its limited solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
For the use of benzyl 1-boc-2-oxopiperidine-4-carboxylate include the development of new synthetic methods for the synthesis of peptides, small molecules, and natural products. In addition, the compound could be used in the development of new pharmaceuticals and the optimization of existing drugs. Furthermore, the compound could be used in the development of new biocatalysts and enzyme inhibitors. Finally, the compound could be used in the development of new materials and nanostructures.
Méthodes De Synthèse
Benzyl 1-boc-2-oxopiperidine-4-carboxylate is synthesized by a reaction between benzyl bromide and 2-oxopiperidine-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as ethyl acetate, at room temperature. The reaction is complete when the pH of the reaction mixture is neutralized with an acid, such as hydrochloric acid.
Propriétés
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-oxopiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-10-9-14(11-15(19)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBBSJVYYFUYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

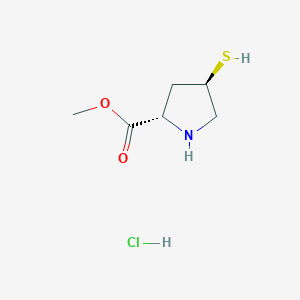




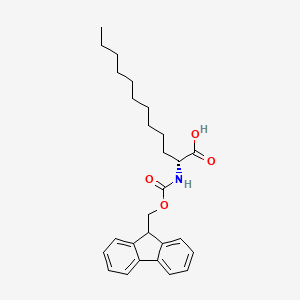

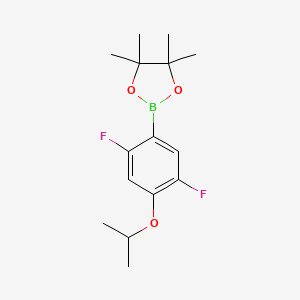
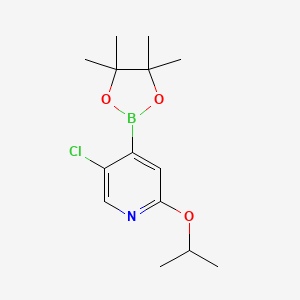
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
